Fmoc-Val-Ala-PAB-PFP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PFP involves multiple steps. Initially, Fmoc-Val-OH is activated with N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC), followed by reaction with L-alanine to generate Fmoc-Val-Ala-OH . This intermediate is then reacted with p-aminobenzyloxycarbonyl (PAB) and pentafluorophenyl (PFP) ester to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications .
化学反応の分析
Types of Reactions
Fmoc-Val-Ala-PAB-PFP undergoes various chemical reactions, including:
Cleavage Reactions: The valine-alanine dipeptide can be cleaved by enzymes such as cathepsin B.
Deprotection Reactions: The Fmoc group can be deprotected under basic conditions to obtain the free amine.
Common Reagents and Conditions
Cleavage Reactions: Enzymes like cathepsin B are commonly used.
Deprotection Reactions: Basic conditions, such as the use of piperidine, are employed to remove the Fmoc group.
Major Products Formed
Cleavage Reactions: The cleavage of the valine-alanine dipeptide results in the release of the drug payload.
Deprotection Reactions: Deprotection of the Fmoc group yields the free amine, which can be used for further conjugations.
科学的研究の応用
Fmoc-Val-Ala-PAB-PFP is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Bioconjugation: Used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Drug Delivery: Enhances the pharmacokinetics and efficacy of drugs while reducing their toxicity and immunogenicity.
Research and Development: Employed in the development of new therapeutic agents and diagnostic tools.
作用機序
The mechanism of action of Fmoc-Val-Ala-PAB-PFP involves its role as a cleavable linker in bioconjugates . The valine-alanine dipeptide is specifically cleaved by enzymes such as cathepsin B, leading to the release of the drug payload at the target site . This targeted release enhances the efficacy and reduces the side effects of the therapeutic agents .
類似化合物との比較
Similar Compounds
Fmoc-Val-Cit-PAB-PFP: Similar structure but contains a citrulline residue instead of alanine.
Fmoc-Val-Ala-PAB-PNP: Contains a p-nitrophenyl (PNP) ester instead of a pentafluorophenyl (PFP) ester.
Uniqueness
Fmoc-Val-Ala-PAB-PFP is unique due to its specific combination of functional groups, which provide optimal stability and reactivity for bioconjugation and drug delivery applications . The pentafluorophenyl ester group enhances its reactivity, making it a preferred choice for efficient conjugation reactions .
特性
分子式 |
C37H32F5N3O7 |
---|---|
分子量 |
725.7 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (2,3,4,5,6-pentafluorophenyl) carbonate |
InChI |
InChI=1S/C37H32F5N3O7/c1-18(2)32(45-36(48)50-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26)35(47)43-19(3)34(46)44-21-14-12-20(13-15-21)16-51-37(49)52-33-30(41)28(39)27(38)29(40)31(33)42/h4-15,18-19,26,32H,16-17H2,1-3H3,(H,43,47)(H,44,46)(H,45,48)/t19-,32-/m0/s1 |
InChIキー |
GTTLUTNKEYUIOG-GTJUCTONSA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。